molecular formula C24H46N2O2 B14561495 N,N'-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) CAS No. 61972-62-1

N,N'-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide)

Cat. No.: B14561495
CAS No.: 61972-62-1
M. Wt: 394.6 g/mol
InChI Key: GPGXOGJVNFDFHT-UHFFFAOYSA-N
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Description

N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) is a synthetic organic compound characterized by its unique cyclobutane core with four methyl groups and two ethylhexanamide substituents

Preparation Methods

The synthesis of N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) typically involves the following steps:

Chemical Reactions Analysis

N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexanamide groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The cyclobutane core provides a rigid framework, while the ethylhexanamide groups facilitate interactions with biological molecules, enhancing the compound’s stability and efficacy in various applications.

Comparison with Similar Compounds

N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) can be compared with other similar compounds such as:

N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) stands out due to its specific amide functionalities, which provide additional versatility in chemical reactions and applications.

Properties

CAS No.

61972-62-1

Molecular Formula

C24H46N2O2

Molecular Weight

394.6 g/mol

IUPAC Name

2-ethyl-N-[3-(2-ethylhexanoylamino)-2,2,4,4-tetramethylcyclobutyl]hexanamide

InChI

InChI=1S/C24H46N2O2/c1-9-13-15-17(11-3)19(27)25-21-23(5,6)22(24(21,7)8)26-20(28)18(12-4)16-14-10-2/h17-18,21-22H,9-16H2,1-8H3,(H,25,27)(H,26,28)

InChI Key

GPGXOGJVNFDFHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1C(C(C1(C)C)NC(=O)C(CC)CCCC)(C)C

Origin of Product

United States

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